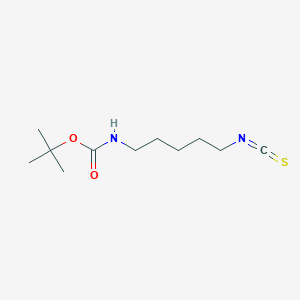
tert-Butyl N-(5-isothiocyanatopentyl)carbamate
Cat. No. B1306625
Key on ui cas rn:
347890-46-4
M. Wt: 244.36 g/mol
InChI Key: SRTMCAQUUMOZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06686381B2
Procedure details


To a solution of 2 g (9.9 mmol) (5-Amino-pentyl)-carbamic acid tert-butyl ester in 40 ml THF at 0° C. was added 896 μl (14.83 mmol) CS2 and allowed to stir at room temperature for 14 h. 623 mg (14.83 mmol) cyanamide and 4 drops NEt3 was added and the mixture was heated to 4° C. for 3 h. The mixture was extracted with diethyl ether and the combined organic layers were dried with MgSO4. After filtration and removal of the volatiles the residue was purified by flash column chromatography on silica eluting with ethyl acetate/cyclohexane 1:1. The evaporation of the product fractions yielded 2.24 g (93%) of the title compound.





Name
Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:14])[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])([CH3:4])([CH3:3])[CH3:2].[C:15](=S)=[S:16].N#CN>C1COCC1.CCN(CC)CC>[C:1]([O:5][C:6](=[O:14])[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]=[C:15]=[S:16])([CH3:4])([CH3:2])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NCCCCCN)=O
|
|
Name
|
|
|
Quantity
|
896 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature for 14 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 4° C. for 3 h
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration and removal of the volatiles the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash column chromatography on silica eluting with ethyl acetate/cyclohexane 1:1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The evaporation of the product fractions
|
Outcomes


Product
Details
Reaction Time |
14 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NCCCCCN=C=S)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.24 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
